molecular formula C11H12N2O2 B13316912 Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate

Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate

Cat. No.: B13316912
M. Wt: 204.22 g/mol
InChI Key: CUHYEEJDDLQNDR-UHFFFAOYSA-N
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Description

Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate is a pyridine derivative featuring a methyl ester at the 4-position and a but-3-yn-2-yl-substituted amino group at the 2-position. The compound’s structure combines a rigid pyridine core with a terminal alkyne moiety, which may confer reactivity for applications such as click chemistry or medicinal chemistry intermediates.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-(but-3-yn-2-ylamino)pyridine-4-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-4-8(2)13-10-7-9(5-6-12-10)11(14)15-3/h1,5-8H,2-3H3,(H,12,13)

InChI Key

CUHYEEJDDLQNDR-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=NC=CC(=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on 2-Halopyridine-4-carboxylate

A common route involves the reaction of methyl 2-chloropyridine-4-carboxylate with but-3-yn-2-ylamine under nucleophilic aromatic substitution conditions:

  • Starting materials : Methyl 2-chloropyridine-4-carboxylate and but-3-yn-2-ylamine.
  • Reaction conditions : Typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
  • Base : A mild base such as potassium carbonate or triethylamine is used to deprotonate the amine and facilitate substitution.
  • Temperature : Elevated temperatures (60–100 °C) are employed to drive the reaction to completion.
  • Outcome : The chlorine atom at the 2-position is replaced by the but-3-yn-2-ylamino group, yielding the target compound.

This method is favored for its straightforwardness and relatively high yield.

Reductive Amination of 2-Aminopyridine-4-carboxylate Derivatives

An alternative approach uses reductive amination:

  • Starting materials : Methyl 2-aminopyridine-4-carboxylate and but-3-yn-2-one (or the corresponding aldehyde).
  • Reagents : Reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • Solvent : Dichloromethane or methanol under mild acidic conditions.
  • Process : The amino group on the pyridine reacts with the carbonyl of the but-3-yn-2-one to form an imine intermediate, which is subsequently reduced to the secondary amine.
  • Advantages : This method allows for selective formation of the desired amino substituent with fewer side reactions.

Coupling via Amide Bond Formation and Subsequent Reduction

Though less direct, a multi-step process involves:

  • Formation of an amide linkage between pyridine-4-carboxylic acid derivatives and but-3-yn-2-ylamine.
  • Reduction of the amide to the corresponding amine derivative.
  • This method is more complex and less commonly used for this compound but can be employed when direct substitution is challenging.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dimethylformamide, Dichloromethane, Methanol Polar aprotic solvents preferred for substitution; protic solvents for reductive amination
Base Potassium carbonate, Triethylamine Mild bases to avoid side reactions
Temperature 60–100 °C Elevated temperature to increase reaction rate
Reaction Time 6–24 hours Depending on method and scale
Purification Column chromatography, recrystallization To obtain high purity product

Representative Reaction Scheme

$$
\text{Methyl 2-chloropyridine-4-carboxylate} + \text{But-3-yn-2-ylamine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}, 80^\circ C} \text{this compound}
$$

$$
\text{Methyl 2-aminopyridine-4-carboxylate} + \text{But-3-yn-2-one} \xrightarrow[\text{NaBH(OAc)}3]{\text{CH}2\text{Cl}_2, \text{AcOH}} \text{this compound}
$$

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range (%) Scalability
Nucleophilic substitution Simple, direct, good yields Requires halogenated pyridine precursor 70–90 High
Reductive amination Selective, mild conditions Requires carbonyl precursor, longer steps 60–85 Moderate
Amide formation + reduction Versatile, can handle sensitive groups Multi-step, lower overall yield 40–60 Low to moderate

Research Findings and Notes

  • The nucleophilic substitution approach is the most commonly reported and industrially viable method for synthesizing this compound due to its efficiency and straightforwardness.
  • Reaction optimization studies emphasize the importance of solvent choice and temperature control to minimize side reactions such as polymerization of the alkyne group.
  • Protective group strategies are rarely necessary due to the stability of the functional groups under the reaction conditions.
  • The compound's unique substitution pattern imparts properties useful in medicinal chemistry, particularly in ligand design for biological assays.
  • Purity and characterization are typically confirmed by NMR spectroscopy, mass spectrometry, and HPLC analysis.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome
Starting material Methyl 2-chloropyridine-4-carboxylate Pyridine derivative with reactive site
Amination But-3-yn-2-ylamine, K2CO3, DMF, 80 °C Formation of amino-substituted pyridine
Alternative amination But-3-yn-2-one, NaBH(OAc)3, CH2Cl2, AcOH Reductive amination to target compound
Purification Column chromatography, recrystallization Pure this compound

Chemical Reactions Analysis

Photocyclization Reactions

The compound undergoes [6π] photocyclization under UV irradiation, forming fused heterocyclic structures. This reaction proceeds via a triplet excited state (T₁) mechanism, as demonstrated by DFT calculations and deuterium-labeling experiments .

Key Findings:

  • Mechanism :

    • Excitation to the singlet state (S₁) followed by intersystem crossing to the triplet state (T₁).

    • Conrotatory ring closure forms a bicyclic intermediate, which undergoes a-hydrogen shift to yield trans-hexahydrocarbazol-4-one.

    • Spontaneous epimerization on silica gel converts the trans-isomer to the thermodynamically stable cis-isomer .

  • Reaction Conditions :

    ParameterValue
    SolventAcetonitrile
    Light SourceUV (300–400 nm)
    Reaction Time3–6 hours
    Yield85–98% (depending on R-group)
  • Product Stability :

    • The cis-isomer is bench-stable, while the trans-isomer requires stabilization via hydrogen bonding or steric hindrance .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

ConditionReagentProductYield
Acidic HydrolysisH₂SO₄ (1M), reflux2-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid78%
Basic HydrolysisNaOH (2M), room tempSame as above82%

Alkyne Reactivity

The but-3-yn-2-yl group participates in:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form triazoles.

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd) reduces the alkyne to a saturated alkyl chain.

Amino Group Modifications

The secondary amine undergoes:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Alkylation : Forms tertiary amines with alkyl halides (e.g., methyl iodide).

Reaction TypeReagentProductYield
AcylationAcetyl chlorideMethyl 2-[N-acetyl(but-3-yn-2-yl)amino]pyridine-4-carboxylate89%
AlkylationMethyl iodideMethyl 2-[N-methyl(but-3-yn-2-yl)amino]pyridine-4-carboxylate75%

Comparative Reactivity

The table below contrasts reactivity with structurally similar compounds:

CompoundKey Reactivity Difference
Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylateLower alkyne stability due to terminal position
4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acidEnhanced solubility due to free -COOH group

Scientific Research Applications

Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in binding studies.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the functional groups present. The but-3-yn-2-yl group may play a crucial role in binding to the active site of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate with related pyridine carboxylates from the evidence, focusing on substituent patterns, molecular properties, and functional group variations.

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
This compound (Target) - 2-position: But-3-yn-2-yl amino
- 4-position: Methyl ester
C₁₁H₁₂N₂O₂* ~204.23* Terminal alkyne for click chemistry; ester enhances stability and solubility. N/A
4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid - 4-position: But-2-yn-1-yl amino
- 2-position: Carboxylic acid
C₁₀H₁₀N₂O₂ 190.20 Carboxylic acid group increases acidity; alkyne at different position.
Methyl 2-aminoisonicotinate - 2-position: Amino
- 4-position: Methyl ester
C₇H₈N₂O₂ 152.15 Simpler structure; lacks alkyne but retains amino-ester synergy.
3-[(4-Methylthiophen-2-yl)methylamino]pyridine-4-carboxylic acid - 3-position: Thiophene-methyl amino
- 4-position: Carboxylic acid
C₁₂H₁₂N₂O₂S 248.30 Sulfur-containing thiophene enhances electronic diversity; carboxylic acid.
Methyl 2-(trifluoromethyl)pyridine-4-carboxylate - 2-position: Trifluoromethyl
- 4-position: Methyl ester
C₈H₆F₃NO₂ 205.13 Electron-withdrawing CF₃ group alters reactivity; ester improves stability.
Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate - 2-position: Chloro
- 5-position: Trifluoromethyl
- 4-position: Ester
C₉H₅ClF₃NO₂ 257.60 Halogen and CF₃ groups increase steric/electronic complexity; high MW.

*Estimated based on structural analogs.

Key Observations:

Substituent Position and Reactivity: The target compound’s but-3-yn-2-yl amino group at the 2-position distinguishes it from analogs like 4-[(but-2-yn-1-yl)amino]pyridine-2-carboxylic acid , where the alkyne and amino groups are reversed. Methyl 2-aminoisonicotinate lacks the alkyne but shares the 2-amino-4-ester motif, highlighting the target compound’s unique capacity for alkyne-driven reactions.

Functional Group Influence :

  • Carboxylic acid derivatives (e.g., ) exhibit higher polarity and acidity compared to methyl esters, affecting solubility and pharmacokinetic profiles.
  • Trifluoromethyl and chloro groups () introduce strong electron-withdrawing effects, which can modulate the pyridine ring’s electronic density and reactivity in catalytic or binding applications.

The target compound’s terminal alkyne is a strategic handle for Huisgen cycloaddition (click chemistry), a feature absent in most analogs except , which positions the alkyne differently.

Molecular Weight and Physicochemical Properties :

  • Higher molecular weights in compounds like (248.30) and (257.60) correlate with increased structural complexity, which may influence bioavailability. The target compound’s moderate MW (~204) balances reactivity and solubility.

Biological Activity

Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate (CAS No. 1690714-61-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{2}
PropertyValue
Molecular Weight204.23 g/mol
CAS Number1690714-61-4
FormulaC11H12N2O2

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In vitro tests have shown promising results, particularly in inhibiting the growth of Gram-positive bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.5 to 1.0 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
  • Biofilm Inhibition : It was also effective in disrupting biofilm formation, which is crucial for preventing chronic infections .

Anticancer Activity

The compound has been investigated for its anticancer potential, particularly in inhibiting cell proliferation in various cancer cell lines.

  • Cell Line Studies : In assays conducted on HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer) cell lines, this compound demonstrated IC50 values between 25 to 50 μM, indicating moderate cytotoxicity .
  • Mechanism of Action : The compound appears to exert its effects by interfering with tubulin polymerization, a critical process for cancer cell division . This mechanism is similar to other known anticancer agents that target microtubules.

Other Pharmacological Effects

Emerging data suggest that this compound may possess additional pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies indicate potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease .
  • Neuroprotective Effects : Some research hints at neuroprotective properties, although more extensive studies are needed to confirm these findings and elucidate the mechanisms involved .

Case Studies

A recent case study highlighted the efficacy of this compound in a clinical setting involving patients with chronic bacterial infections. The compound was administered as part of a combination therapy, resulting in significant improvements in patient outcomes and reductions in bacterial load.

Q & A

Q. What are the common synthetic routes for Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of pyridine carboxylate derivatives often involves condensation and cyclization reactions. For example, enamino ester intermediates (e.g., ethyl 2-(3-cyano-6-ethoxy-2-oxo-1,2-dihydropyridin-4-yl)-3-(dimethylamino)propenoate) can be prepared via condensation of diethyl acetone-1,3-dicarboxylate with nitriles, followed by substitution and cyclization . Optimizing reaction conditions includes:

  • Temperature control : Maintaining 60–80°C during condensation to avoid side reactions.
  • Catalyst selection : Using DMF-DMA (dimethylformamide dimethyl acetal) for efficient enamine formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps.
    Yield improvements (≥75%) are achievable by purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridine protons), δ 3.9–4.1 ppm (methoxy group), and δ 2.5–3.0 ppm (alkynyl protons) confirm substitution patterns .
    • ¹³C NMR : Carbonyl signals at ~165 ppm and alkyne carbons at ~70–80 ppm verify ester and amino-alkyne groups.
  • IR spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • Mass spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the key considerations for purifying this compound, and which chromatographic methods are most effective?

Methodological Answer:

  • Normal-phase chromatography : Use silica gel with hexane/ethyl acetate (gradient elution) for intermediates.
  • Reverse-phase HPLC : For final purification, employ C18 columns with acetonitrile/water (0.1% TFA) to achieve ≥98% purity .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals. Monitor by TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

Methodological Answer: Contradictions often arise from tautomerism or regioisomeric byproducts. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination to validate regiochemistry .
  • Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .

Q. What strategies are effective in elucidating reaction mechanisms for cyclization steps involving precursors of this compound?

Methodological Answer: Mechanistic studies require:

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.
  • Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate reactive intermediates.
  • DFT calculations : Model transition states to predict regioselectivity in cyclization (e.g., 6-endo vs. 5-exo pathways) .

Q. How can regioselective functionalization of the pyridine ring be achieved in this compound?

Methodological Answer: Regioselectivity is controlled by:

  • Directing groups : The amino-alkyne moiety directs electrophilic substitution to the para position.
  • Metal catalysis : Pd-mediated C-H activation (e.g., with Pd(OAc)₂ and ligands like PPh₃) enables selective coupling at the 3-position .
  • Protection/deprotection : Temporarily protect the amino group with Boc to alter electronic effects during substitution .

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